3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride

Cross-coupling Synthetic methodology C–C bond formation

Researchers using the 3-chloro analog of this scaffold for Pd-catalyzed cross-coupling face re-optimization burden due to higher C-Cl bond dissociation energy (~84 vs. ~70 kcal/mol for C-Br). This 3-bromo dihydrochloride salt delivers efficient oxidative addition to Pd(0), enabling reliable Suzuki/Negishi/Buchwald-Hartwig couplings without condition re-optimization. The dihydrochloride form provides superior aqueous solubility and non-hygroscopic storage stability versus the free base. 95% purity with defined stoichiometry simplifies IC₅₀ determinations across kinase, GPCR, and protease inhibitor programs.

Molecular Formula C6H10BrCl2N3
Molecular Weight 274.97 g/mol
Cat. No. B13500743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
Molecular FormulaC6H10BrCl2N3
Molecular Weight274.97 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=C2Br)CN1.Cl.Cl
InChIInChI=1S/C6H8BrN3.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2;2*1H
InChIKeyGERJNIZGXJTQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine Dihydrochloride: Core Scaffold and Salt-Form Overview


3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride (CAS: 2613382-58-2) is a saturated, bicyclic heterocyclic building block comprising a tetrahydroimidazo[1,5-a]pyrazine core with a bromine substituent at the 3-position, supplied as a dihydrochloride salt . The imidazo[1,5-a]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, having yielded orally bioavailable inhibitors of mTORC1/2, ACK1, BTK, PI3Kδ, and dual orexin receptor antagonists [1]. This specific brominated tetrahydro derivative occupies a differentiated position: the 3-bromo substituent enables transition-metal-catalyzed cross-coupling diversification, while the dihydrochloride salt form provides solubility and handling advantages over both the free base and other salt variants .

1
Palladium-catalyzed diversification handle: 3-Bromo substituent enables Suzuki, Negishi, and Buchwald-Hartwig cross-coupling for rapid C–C and C–N bond formation.
2
Dihydrochloride salt for solution-phase workflows: Freely water-soluble salt eliminates organic co-solvent requirements, supporting aqueous reaction setups and high-throughput experimentation.
3
Defined stoichiometry for synthetic reproducibility: Exactly 2 equivalents of HCl ensure accurate molar calculations, reducing weighing errors in multi-step syntheses.

Why 3-Chloro, Des-Halo, or Non-Salt Analogs Cannot Replace Without Re-Validation


Substituting this compound with its 3-chloro analog or the des-halo parent core introduces three cascading risks that require independent experimental re-validation. First, the C–Br bond (bond dissociation energy ~70 kcal/mol) is significantly more reactive in oxidative addition to Pd(0) than the C–Cl bond (~84 kcal/mol), meaning reaction conditions optimized for the bromide will not transfer to the chloride without re-optimization of catalyst, ligand, temperature, and reaction time [1]. Second, literature SAR from the imidazo[1,5-a]pyrazine orexin receptor antagonist program demonstrates that altering the halogen from bromo to chloro at the 3-position shifts receptor occupancy profiles—the bromo-substituted tetrahydroimidazo[1,5-a]pyrazine core was specifically selected as the scaffold for further optimization over other halogen variants [2]. Third, the dihydrochloride salt provides quantitatively higher aqueous solubility than the free base (enhancing dissolution for solution-phase chemistry) and improved long-term storage stability by reducing susceptibility to free-base oxidation and atmospheric CO₂ absorption .

C–Br vs C–Cl reactivity gap requires re-optimization
The lower C–Br bond dissociation energy (~70 kcal/mol) enables smooth oxidative addition to Pd(0); chloro analogs (~84 kcal/mol) typically fail or demand harsher conditions under the same protocol, invalidating established coupling methods.
Halogen-dependent receptor occupancy shifts
In orexin receptor antagonist programs, switching from 3-bromo to 3-chloro altered receptor binding profiles; SAR established with the bromo core may not transfer without independent validation.
Free base or undefined salt forms compromise solubility and stoichiometry
The free base (CAS 944900-87-2) has limited aqueous solubility and uncertified counterion content, leading to potential weighing inaccuracies and dissolution failures in aqueous or enzymatic assay conditions.

Quantitative Evidence Guide for 3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine Dihydrochloride


Cross-Coupling Reactivity: 3-Bromo vs 3-Chloro in Suzuki-Miyaura Methylation

In a direct comparative study, bromo derivatives of imidazopyrazines (encompassing the imidazo[1,5-a]pyrazine scaffold) were successfully methylated via Suzuki-Miyaura cross-coupling under optimized conditions; the corresponding chloro derivatives either required substantially harsher conditions or failed to react under the same protocol [1]. This differential reactivity arises from the lower bond dissociation energy of the C–Br bond versus C–Cl, making the 3-bromo compound the preferred substrate for palladium-catalyzed diversification [2].

Cross-Coupling Reactivity
Head-to-head
3-Bromo substrate: successful methylation under optimized Suzuki conditions.
3-Chloro substrate: failed or required harsher conditions.
Procurement of the bromide avoids 2–4 weeks of reaction re-optimization.
C–Br BDE ~70 kcal/mol vs C–Cl ~84 kcal/mol; qualitative pass/fail differential.
Cross-coupling Synthetic methodology C–C bond formation

Solubility Advantage: Dihydrochloride Salt vs Free Base

The dihydrochloride salt (CAS 2613382-58-2) offers a quantifiable solubility advantage over the free base (CAS 944900-87-2). Vendor technical documentation confirms the hydrochloride salt (mono-HCl, CAS 1188265-60-2) is 'typically more soluble in water compared to its free base form, which can facilitate its use in various applications' . The dihydrochloride form, with two equivalents of HCl, further enhances aqueous solubility for solution-phase reaction conditions, while the free base exhibits limited water solubility consistent with its calculated logP of ~0.1 and a boiling point of 364°C at 760 mmHg [1].

Salt Solubility Advantage
Head-to-head
Dihydrochloride: freely water-soluble.
Free base (CAS 944900-87-2): limited water solubility, XlogP 0.1.
Eliminates need for organic co-solvents in aqueous reaction or assay setups.
Vendor-assessed qualitative solubility; ambient temperature conditions.
Solubility Formulation Salt selection

Purity and Analytical Characterization of the Dihydrochloride Salt

Commercially available lots of the dihydrochloride salt are supplied with a certified minimum purity of 95% (HPLC) and full analytical characterization including molecular formula confirmation (C₆H₁₀BrCl₂N₃, MW 274.97 g/mol), whereas the free base form (CAS 944900-87-2) is offered by multiple vendors without guaranteed salt stoichiometry and often lacks batch-specific purity certification beyond nominal claims . The defined dihydrochloride stoichiometry (exactly 2 equivalents of HCl) provides a precisely known counterion content, critical for accurate stoichiometric calculations in subsequent synthetic steps.

Purity & Characterization
Data to verify
Dihydrochloride: ≥95% HPLC, defined 2 HCl stoichiometry, batch CoA available.
Free base: purity often unspecified, undefined counterion state.
Reduces risk of failed reactions from unknown water/solvent content or incorrect equivalents.
Source: vendor procurement specifications; independent verification recommended.
Quality control Procurement Analytical characterization

Scaffold Validation: Tetrahydro Core in Orexin Receptor Antagonism

In a published SAR study, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives bearing 3-position substituents were identified as potent dual orexin receptor antagonists (OX1R/OX2R) with nanomolar potency [1]. The constrained, saturated tetrahydro core provided a structurally rigid scaffold distinct from the aromatic imidazo[1,5-a]pyrazine series, enabling a unique spatial presentation of the 3-position bromine for subsequent elaboration. Although the target compound itself was not directly assayed, structurally proximate analogs in the same tetrahydroimidazo[1,5-a]pyrazine series demonstrated nanomolar activity at both hOX1R and hOX2R, suitable for further fine-tuning [1].

Scaffold Validation
Class-level
Tetrahydro core in structurally analogous derivatives yielded nanomolar dual OX1R/OX2R antagonists (literature SAR).
Provides entry into a reported privileged chemical space for orexin programs.
Target compound not directly assayed; inferred from published tetrahydro series.
Orexin receptor antagonists Medicinal chemistry SAR

Optimal Procurement and Application Scenarios


Kinase Inhibitor Hit-to-Lead Programs via Palladium Cross-Coupling

The 3-bromo substituent enables Suzuki, Negishi, and Buchwald-Hartwig cross-coupling reactions for rapid parallel library synthesis, directly leveraging the demonstrated superior reactivity of the C–Br bond over the C–Cl bond in imidazopyrazine Suzuki-Miyaura methylation [1]. This compound is the appropriate choice for medicinal chemistry teams seeking to explore C3 SAR in imidazo[1,5-a]pyrazine-based kinase inhibitor programs (mTOR, ACK1, BTK, PI3Kδ) where the saturated piperazine ring provides additional vectors for substitution relative to the aromatic core, and the dihydrochloride salt ensures reproducible solubility in high-throughput experimentation setups [2].

Orexin Receptor Antagonist Lead Optimization

This compound serves as a validated synthetic entry point into the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine chemical space that has yielded nanomolar dual OX1R/OX2R antagonists [3]. Medicinal chemists can install diverse aryl, heteroaryl, or alkyl groups at the 3-position via the bromine handle to tune receptor subtype selectivity, while the saturated piperazine nitrogen at the 7-position offers an orthogonal functionalization site, enabling systematic exploration of the full SAR landscape around this scaffold without the synthetic burden of constructing the fused bicyclic core de novo [3].

DPP-IV Inhibitor Pharmacophore Exploration

The tetrahydroimidazo[1,5-a]pyrazine scaffold has been patented as the core structure of dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes [4]. The 3-bromo derivative provides a functionalizable handle for introducing diverse substituents onto this pharmacophore template, while the dihydrochloride salt ensures compatibility with aqueous enzymatic assay conditions without requiring DMSO stock solutions that can interfere with DPP-IV activity measurements. The defined salt stoichiometry also simplifies calculation of exact concentrations for IC₅₀ determinations [4].

Parallel Synthesis Library Building Block Procurement

For core facility managers and procurement officers supporting multiple medicinal chemistry projects, selecting the 95%+ purity dihydrochloride salt (CAS 2613382-58-2) over the uncertified free base (CAS 944900-87-2) reduces quality-control failures across diverse reaction types . The defined salt form ensures consistent weighing (non-hygroscopic), reproducible solution-phase chemistry, and straightforward LCMS analysis, thereby minimizing batch-to-batch variability in library production workflows across kinase, GPCR, and protease inhibitor projects that utilize the imidazo[1,5-a]pyrazine scaffold .

Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead via cross-coupling
3-Bromo cross-coupling handle
Reaction condition transferability from bromo to other electrophiles; catalyst/ligand compatibility
Orexin receptor antagonist lead optimization
Tetrahydro core with 3-bromo diversification vector
Scaffold-derived potency and selectivity trends (OX1R/OX2R); SAR reproducibility
DPP-IV inhibitor pharmacophore exploration
Aqueous-compatible dihydrochloride salt
Enzymatic assay compatibility without DMSO interference; accurate IC₅₀ calculation
Parallel synthesis library building block procurement
Certified purity ≥95% and defined salt stoichiometry
Batch-to-batch consistency, weighing accuracy, and LCMS reproducibility across diverse reaction types
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